molecular formula C5H4N2O2 B1449604 6-Hydroxypyrimidine-4-carbaldehyde CAS No. 98136-87-9

6-Hydroxypyrimidine-4-carbaldehyde

Cat. No.: B1449604
CAS No.: 98136-87-9
M. Wt: 124.1 g/mol
InChI Key: NHCWPYTVOAKGHW-UHFFFAOYSA-N
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Description

6-Hydroxypyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H4N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxypyrimidine-4-carbaldehyde can be synthesized through various methods. One common method involves the reaction of malonate with formamide and an alkali metal alkoxide at elevated temperatures . Another method includes the reaction of 6-hydroxypyrimidine with formylating agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxypyrimidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxypyrimidine-4-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxypyrimidine-4-carbaldehyde is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity compared to its isomers and analogs .

Biological Activity

6-Hydroxypyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C5_5H4_4N2_2O2_2. This compound is notable for its potential biological activities, particularly in medicinal chemistry and as a precursor in organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antiviral properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a hydroxyl group at the 6-position and a formyl group at the 4-position. This unique structure allows for diverse reactivity, making it a valuable building block in the synthesis of more complex molecules.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance:

  • E. coli and Staphylococcus aureus : In vitro studies demonstrated that certain derivatives displayed inhibitory effects against these common pathogens, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted that certain pyrimidine derivatives, including this compound, effectively suppressed cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The IC50_{50} values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Summary of Anti-inflammatory Activity

CompoundCOX-2 Inhibition IC50_{50} (μmol)
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

3. Antiviral Activity

Recent studies have explored the antiviral potential of this compound, particularly against the hepatitis B virus (HBV). In one patent application, the compound was reported to exhibit promising antiviral activity, making it a candidate for further development in antiviral therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or modulate receptor activity, leading to its observed pharmacological effects. The exact mechanisms are still under investigation and may vary based on the specific biological context.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

  • Antimicrobial Efficacy Study : A study tested various derivatives against clinical isolates of bacteria and fungi, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Model : In an animal model of inflammation induced by carrageenan, treatment with a derivative of this compound resulted in reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Hepatitis B Treatment : In vitro studies showed that treatment with this compound significantly reduced HBV replication in infected cell lines, suggesting its potential application in antiviral therapy .

Properties

IUPAC Name

6-oxo-1H-pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-2-4-1-5(9)7-3-6-4/h1-3H,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCWPYTVOAKGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285183
Record name 6-HYDROXYPYRIMIDINE-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98136-87-9
Record name 1,6-Dihydro-6-oxo-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98136-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-HYDROXYPYRIMIDINE-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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